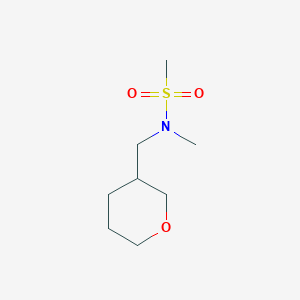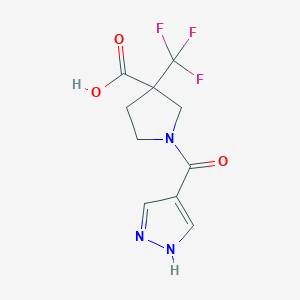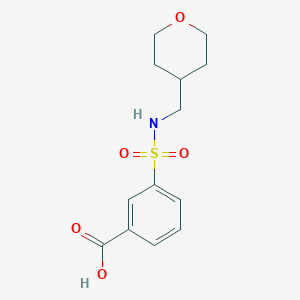![molecular formula C17H16N2O2 B7577003 N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide, also known as MEOP or 5-MeO-MIPT, is a synthetic indole alkaloid that belongs to the tryptamine family. It was first synthesized by Alexander Shulgin in the 1980s and has since gained popularity among researchers due to its unique chemical structure and potential applications in scientific research.
作用機序
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide is thought to involve the activation of the 5-HT2A receptor, which leads to the modulation of neurotransmitter release and synaptic plasticity. This activation can result in changes in mood, perception, and cognition. This compound has also been shown to have a moderate affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT7.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. This compound has been reported to produce visual and auditory hallucinations, as well as changes in mood and perception.
実験室実験の利点と制限
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide offers several advantages for use in scientific research, including its high potency, selectivity for serotonin receptors, and unique chemical structure. However, its psychoactive effects may limit its use in certain experimental settings, and caution should be exercised when handling and administering the compound.
将来の方向性
There are several potential future directions for research on N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide, including studies on its potential therapeutic applications in the treatment of psychiatric disorders, as well as investigations into its mechanism of action and interactions with other neurotransmitter systems. Further studies on the safety and toxicity of this compound are also needed to fully understand its potential risks and benefits.
合成法
The synthesis of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide involves the condensation of 5-methoxyindole-3-carboxaldehyde with 3-(dimethylamino)phenylacetonitrile in the presence of a Lewis acid catalyst. The resulting product is then hydrolyzed to yield this compound in its freebase form. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory equipment and techniques.
科学的研究の応用
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has been used in a variety of scientific research applications, including studies on the central nervous system, serotonin receptors, and psychoactive substances. It has been shown to exhibit a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been studied for its potential use as a tool in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-4-2-3-12(9-15)11-19-17(20)14-5-6-16-13(10-14)7-8-18-16/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALGUHZJRBWVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)


![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)
![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)


![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
